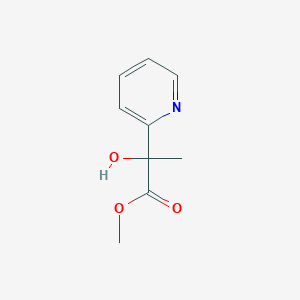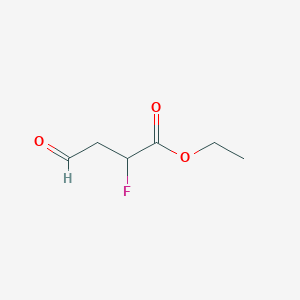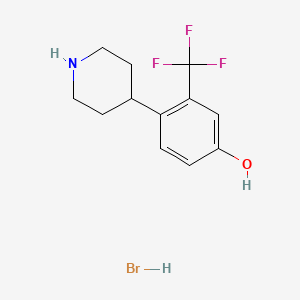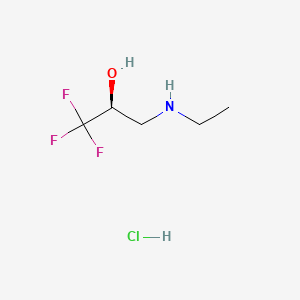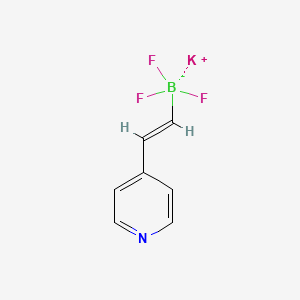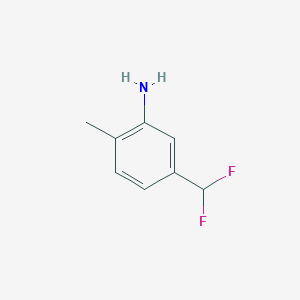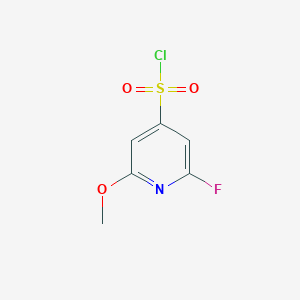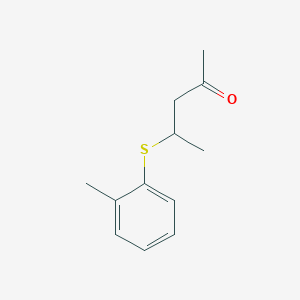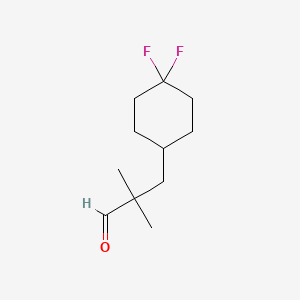
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal is an organic compound characterized by the presence of a difluorocyclohexyl group attached to a dimethylpropanal moiety
Preparation Methods
One common synthetic route includes the reaction of 4,4-difluorocyclohexyl hydrazine hydrochloride with a suitable aldehyde under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluorocyclohexyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal involves its interaction with specific molecular targets. The difluorocyclohexyl group is known to influence the compound’s binding affinity and selectivity towards certain enzymes and receptors. The pathways involved in its action are still under investigation, but it is believed to modulate various biochemical processes through its interactions with target proteins .
Comparison with Similar Compounds
3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanal can be compared with other similar compounds, such as:
- 3-(4,4-Difluorocyclohexyl)aniline
- 4,4-Difluorocyclohexanemethanol
- Ethyl 3-(4,4-difluorocyclohexyl)alaninate
These compounds share the difluorocyclohexyl group but differ in their functional groups and overall structure. The uniqueness of this compound lies in its specific combination of the difluorocyclohexyl and dimethylpropanal moieties, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H18F2O |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanal |
InChI |
InChI=1S/C11H18F2O/c1-10(2,8-14)7-9-3-5-11(12,13)6-4-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
UBTCVJWLOZRZQM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1CCC(CC1)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,5,5-Tetramethyl-2-[4-(trifluoromethyl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B15298774.png)
![Methyl 3-oxa-9-azaspiro[5.5]undecane-8-carboxylate](/img/structure/B15298777.png)
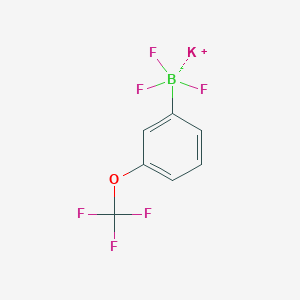
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
